molecular formula C9H6N4 B112006 2-Amino-[1,8]naphthyridine-3-carbonitrile CAS No. 15935-95-2

2-Amino-[1,8]naphthyridine-3-carbonitrile

Cat. No.: B112006
CAS No.: 15935-95-2
M. Wt: 170.17 g/mol
InChI Key: OAKUSQCSHYQNHJ-UHFFFAOYSA-N
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Description

2-Amino-[1,8]naphthyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C₉H₆N₄ and a molecular weight of 170.17 g/mol It is a derivative of naphthyridine, characterized by the presence of an amino group at the 2-position and a cyano group at the 3-position

Mechanism of Action

Mode of Action

It’s known that heterocyclic compounds often interact with biological targets via hydrogen bonding, dipole-dipole interactions, and π-stacking .

Pharmacokinetics

As a small molecule with a molecular weight of 170.17 , it may have good absorption and distribution properties, but this would need to be confirmed through experimental studies.

Chemical Reactions Analysis

2-Amino-[1,8]naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Amino-[1,8]naphthyridine-3-carbonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

2-amino-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-5-7-4-6-2-1-3-12-9(6)13-8(7)11/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKUSQCSHYQNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30490975
Record name 2-Amino-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15935-95-2
Record name 2-Amino-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using glycerol in the synthesis of 2-Amino-1,8-naphthyridine-3-carbonitrile?

A1: The use of glycerol as a solvent in the synthesis of 2-Amino-1,8-naphthyridine-3-carbonitrile [] presents a more sustainable and environmentally friendly approach compared to traditional methods. Glycerol, a biodegradable and non-hazardous material, aligns with green chemistry principles by reducing the reliance on toxic solvents. This method offers several advantages, including simplified workup procedures, cost-effectiveness due to the readily available and renewable nature of glycerol, and reduced reaction times. []

Q2: What is the primary application of 2-Amino-1,8-naphthyridine-3-carbonitrile?

A2: 2-Amino-1,8-naphthyridine-3-carbonitrile has been identified as a potential herbicide. [] While specific details regarding its mechanism of action and target organisms are not elaborated upon in the provided abstracts, its classification as a herbicide suggests its ability to inhibit plant growth or development. Further research is necessary to fully understand its efficacy, target specificity, and potential environmental impact. []

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